molecular formula C15H15BrN2O2 B7007833 N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide

Cat. No.: B7007833
M. Wt: 335.20 g/mol
InChI Key: BNEUYBIOWZULFZ-UHFFFAOYSA-N
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Description

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide: is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromo group attached to the isoquinoline ring and a 3,3-dimethyl-2-oxobutanamide moiety

Properties

IUPAC Name

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)12(19)14(20)18-11-8-17-13(16)10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEUYBIOWZULFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=O)NC1=CN=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide typically involves the following steps:

    Bromination of Isoquinoline: Isoquinoline is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 1-bromoisoquinoline.

    Amidation Reaction: The 1-bromoisoquinoline is then reacted with 3,3-dimethyl-2-oxobutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the isoquinoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized isoquinoline derivatives.

Scientific Research Applications

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-chloroisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide
  • N-(1-fluoroisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide
  • N-(1-iodoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide

Uniqueness

N-(1-bromoisoquinolin-4-yl)-3,3-dimethyl-2-oxobutanamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can lead to distinct biological activities and applications in various fields.

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